

Comparative Docking Analysis of 2-Aminobenzothiazole Inhibitors in Oncology and Bacteriology

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Compound of Interest

Compound Name: 2-Aminobenzothiazole

Cat. No.: B030445

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **2-Aminobenzothiazole** Inhibitors with Supporting Experimental Data.

The **2-aminobenzothiazole** scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.^[1] This guide provides a comparative analysis of recently developed **2-aminobenzothiazole**-based inhibitors, focusing on their performance in molecular docking studies and their corresponding in vitro biological activities. The data presented here, sourced from peer-reviewed studies, offers a valuable resource for the rational design and development of next-generation therapeutic agents targeting critical pathways in cancer and infectious diseases.^[1]

Performance Comparison of 2-Aminobenzothiazole Inhibitors

The following tables summarize quantitative data from comparative studies of **2-aminobenzothiazole** derivatives, offering a clear comparison of their efficacy against different biological targets.

Table 1: In Silico Docking Performance and In Vitro Biological Activity Against PI3Ky

This table details the docking scores and biological activity of novel **2-aminobenzothiazole** compounds targeting the PI3Ky enzyme, a key component of the PI3K/AKT/mTOR signaling

pathway, which is frequently dysregulated in cancer.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Compound ID	LibDock Score	Biological Activity	Target Protein	PDB Code
OMS1	113.524	47% inhibition @ 100 μ M	PI3Ky	7JWE
OMS2	121.194	48% inhibition @ 100 μ M	PI3Ky	7JWE
OMS5	118.069	IC50: 22.13 - 61.03 μ M	PI3Ky	7JWE
OMS14	134.458	IC50: 22.13 - 61.03 μ M	PI3Ky	7JWE
OMS15	138.055	Not Reported	PI3Ky	7JWE
OMS16	153.032	Not Reported	PI3Ky	7JWE
Gedatolisib (Reference)	81.11	Co-crystallized Ligand	PI3Ky	7JWE
Data sourced from Salih, O. M., et al. (2024). [1]				

Table 2: In Vitro Inhibitory Activity Against a Model Bacterial Histidine Kinase

This table presents the in vitro inhibitory activity of a distinct series of **2-aminobenzothiazole** derivatives against a model bacterial histidine kinase (HK853), a crucial element in bacterial signal transduction and virulence.[\[1\]](#)

Compound ID	IC50 (µM)	Target
Rilu-1	7.15	HK853
Rilu-2	1.21	HK853
C-12	29.0	HK853
C-15	46.8	HK853
C-16	50.1	HK853
C-17	119	HK853
Data sourced from Fihn, C. A., et al. (2023).[1]		

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline the protocols employed in the cited studies for molecular docking and biological evaluation.

Molecular Docking Protocol for PI3Ky Inhibitors

The in silico analysis of the **2-aminobenzothiazole** derivatives against PI3Ky was performed as follows:[1]

- **Protein Preparation:** The three-dimensional crystal structure of the PI3Ky protein, in complex with the inhibitor gedatolisib, was obtained from the Protein Data Bank (PDB code: 7JWE). The protein structure was prepared by adding hydrogen atoms, correcting connectivity, and inserting any missing loops.[1]
- **Ligand Preparation:** The **2-aminobenzothiazole** derivatives were sketched in 2D and converted to 3D structures. Energy minimization was performed using the CHARMM force field.
- **Active Site Definition:** The binding site was defined based on the location of the co-crystallized ligand, gedatolisib, within the protein structure.[1]

- **Docking Validation:** The docking protocol was validated by removing the co-crystallized ligand from the active site and then re-docking it using the LibDock algorithm. The accuracy of the docking pose was confirmed by calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of 1.29 Å, being below the 2.0 Å threshold, indicated a reliable docking protocol.[1]
- **Ligand Docking:** The synthesized **2-aminobenzothiazole** derivatives were then docked into the defined active site of the PI3Ky protein using the default settings of the LibDock algorithm. The resulting poses were scored, with higher LibDock scores indicating more favorable binding interactions.[1]

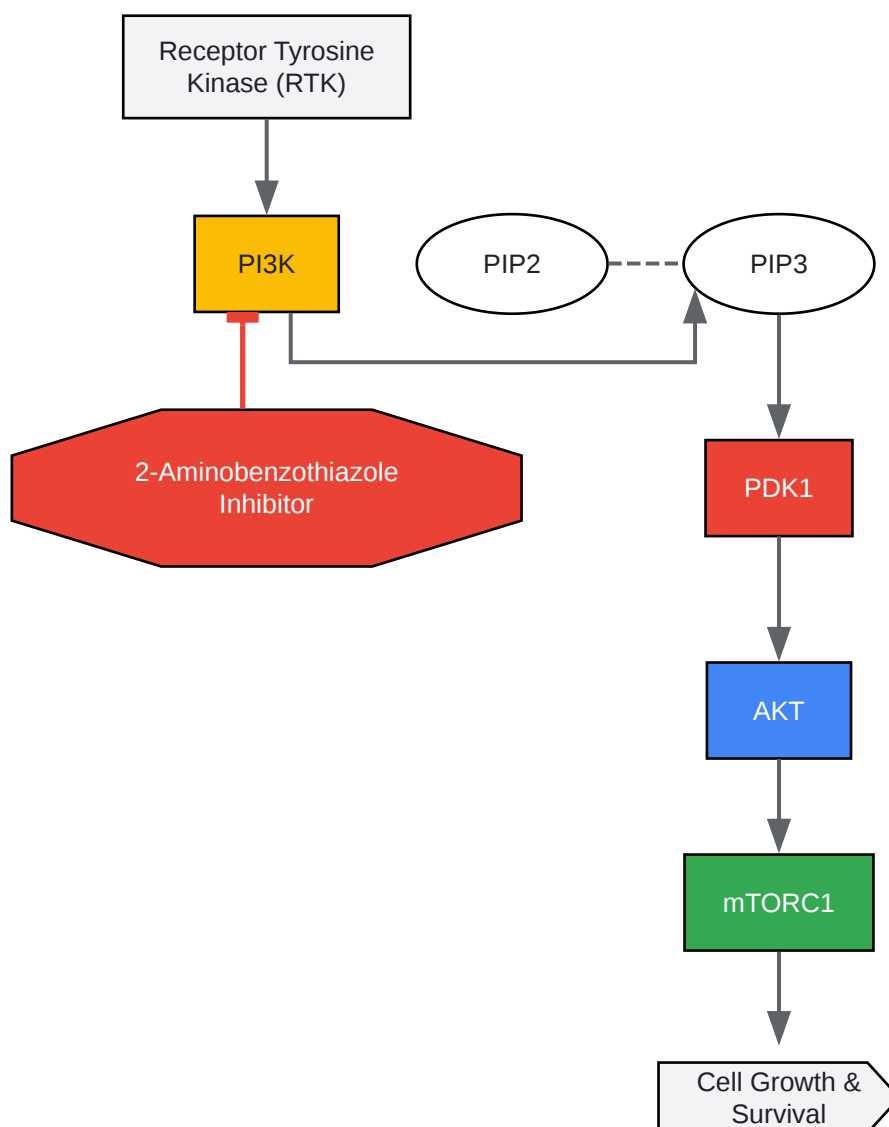
PI3Ky Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against PI3Ky was evaluated to determine their biological efficacy.[1]

- **Assay Principle:** The assay measures the ability of the test compounds to inhibit the kinase activity of the PI3Ky enzyme.[1]
- **Procedure:** The compounds were tested at a concentration of 100 µM. The percentage of enzyme inhibition was determined by comparing the enzyme activity in the presence of the test compound to the activity in a control sample without the inhibitor. For the most potent compounds, a dose-response curve was generated to calculate the half-maximal inhibitory concentration (IC50) value.[1]

Visualizing the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling network that regulates cell growth, proliferation, and survival.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3]



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Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of **2-aminobenzothiazole** derivatives on PI3K.

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